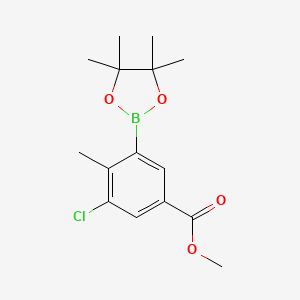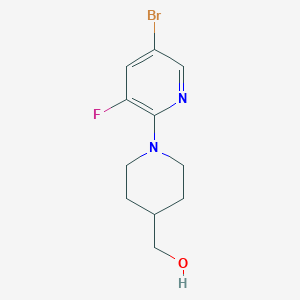![molecular formula C9H10N2O3S2 B15365240 1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol](/img/structure/B15365240.png)
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol is a unique chemical compound characterized by its intricate structure, comprising a nitro-substituted pyridine ring, a dithio linkage, and a cyclopropane moiety. This complex arrangement grants the compound distinct physical and chemical properties, making it of significant interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol typically involves the coupling of 5-nitro-2-chloropyridine with a cyclopropane-containing thiol. The reaction is usually carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. Specific reaction conditions, such as temperature and reaction time, are carefully controlled to optimize yield and purity.
Industrial Production Methods: : Industrial-scale production may involve similar synthetic routes, but scaled-up to accommodate larger quantities. Optimizations include continuous flow reactors for better control and efficiency, and using cost-effective reagents and solvents. Purification processes, such as recrystallization or chromatography, are employed to ensure high purity of the final product.
化学反应分析
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol can undergo various chemical reactions:
Oxidation: : In the presence of oxidizing agents, the dithio moiety can be converted to disulfide or sulfoxide derivatives.
Reduction: : Reduction reactions typically target the nitro group, converting it to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other reducing agents like sodium dithionite.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: : Nucleophiles such as ammonia or organolithium reagents.
Major Products Formed
Oxidation: : Disulfide or sulfoxide derivatives.
Reduction: : 1-[(5-Amino-2-pyridinyl)dithio]cyclopropanemethanol.
Substitution: : Varied substituted derivatives depending on the nucleophile used.
科学研究应用
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol finds applications across several scientific domains:
Chemistry
Used as a building block in organic synthesis.
Acts as a precursor for the synthesis of more complex molecules.
Biology
Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Used in biochemical assays to study enzyme functions and interactions.
Medicine
Potential therapeutic applications due to its unique structure and reactivity.
Explored as a lead compound for the development of new drugs.
Industry
Utilized in the manufacturing of specialty chemicals.
Employed in material science for the creation of novel materials with specific properties.
作用机制
The exact mechanism of action of 1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol varies depending on its application:
Molecular Targets and Pathways
In biological systems, it may interact with enzymes or receptors, modifying their activity.
The nitro group can participate in redox reactions, impacting cellular oxidative stress levels.
The dithio linkage can undergo cleavage, releasing reactive sulfur species that can affect cellular functions.
相似化合物的比较
1-[(5-Nitro-2-pyridinyl)dithio]cyclopropanemethanol shares similarities with other compounds containing nitro-pyridine, dithio, or cyclopropane moieties:
Similar Compounds
1-[(5-Nitro-2-pyridinyl)dithio]ethanol: A similar compound with an ethanolic instead of cyclopropanemethanol structure.
1-[(5-Nitro-2-thiophenyl)dithio]cyclopropanemethanol: A thiophene ring replaces the pyridine ring.
2-(5-Nitro-2-pyridinylthio)acetic acid: Features a carboxylic acid group instead of a cyclopropanemethanol group.
Uniqueness: : The presence of the cyclopropane ring in this compound imparts unique steric and electronic properties, distinguishing it from other nitro-pyridine and dithio compounds
So, what do you think? Would you want to dive deeper into any particular section?
属性
分子式 |
C9H10N2O3S2 |
|---|---|
分子量 |
258.3 g/mol |
IUPAC 名称 |
[1-[(5-nitropyridin-2-yl)disulfanyl]cyclopropyl]methanol |
InChI |
InChI=1S/C9H10N2O3S2/c12-6-9(3-4-9)16-15-8-2-1-7(5-10-8)11(13)14/h1-2,5,12H,3-4,6H2 |
InChI 键 |
QXOFYVJGIGYOFD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)SSC2=NC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


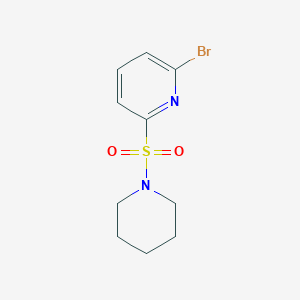

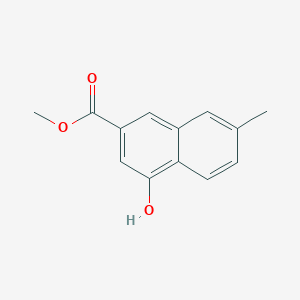
![2-Bromo-7-chlorothieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B15365173.png)
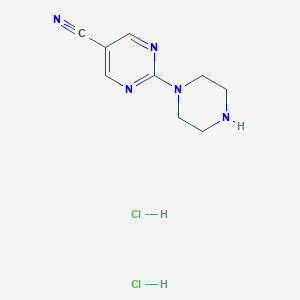
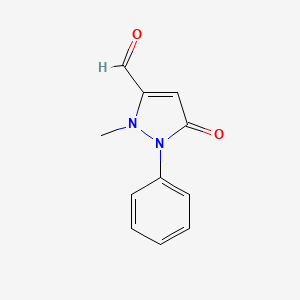
![3-bromo-1-tosyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15365193.png)
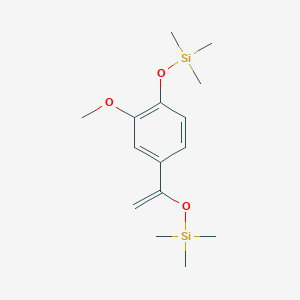
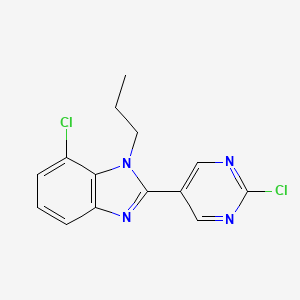
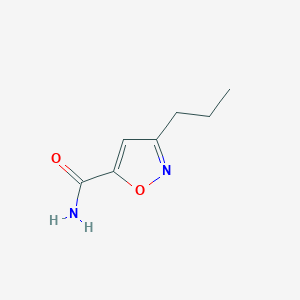
![n-[2-(2-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B15365234.png)
